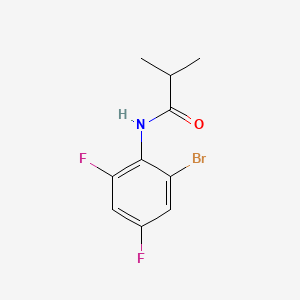

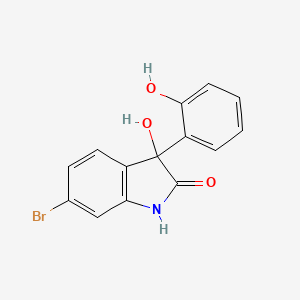

![molecular formula C18H15N3O4 B2983630 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-56-1](/img/structure/B2983630.png)

3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements . These compounds can exhibit a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of such compounds often involves the formation of a heterocyclic ring, which can be achieved through various synthetic routes. For instance, the synthesis of a similar compound, 3-Nitro-1,2,4-triazol-5-one (NTO), involves the use of various routes .Molecular Structure Analysis

The molecular structure of these compounds often includes a heterocyclic ring, which can contribute to their stability and reactivity . The presence of nitro groups can also influence the compound’s properties.Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on their structure and the conditions under which the reactions are carried out. For instance, the decomposition mechanisms of NTO have been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure and the presence of functional groups. For instance, the presence of nitro groups can affect the compound’s reactivity and stability .科学的研究の応用

Polymorphs and Salts Characterization

Studies on similar compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, have revealed the existence of multiple polymorphs characterized by differences in packing patterns and hydrogen bonding. These polymorphs exhibit distinct physical properties, such as melting points, indicating potential applications in materials science for designing substances with specific thermal behaviors. The exploration of salts derived from these compounds has also revealed structural and conformational diversity, highlighting their potential in creating novel materials with tailored properties (Khakhlary & Baruah, 2014).

Synthetic Applications

Research on nitro heteroaromatic compounds has demonstrated their ambident reactivity, facilitating the synthesis of diverse heterocyclic structures, including pyrroles and pyrimidines. Such reactivity is crucial for developing synthetic methodologies that can produce a wide range of biologically active molecules, potentially useful in drug discovery and organic synthesis (Murashima et al., 1996).

Antibacterial Activity

A study on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized through a molecular hybridization approach, demonstrated significant in vitro antibacterial activity. This suggests that compounds within this chemical framework might serve as leads or scaffolds for developing new antibacterial agents. The research emphasizes the importance of structural optimization in enhancing the antibacterial properties of quinoline derivatives (Largani et al., 2017).

Antiarrhythmic Agents Development

Another research avenue involves the synthesis of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, demonstrating activity against aconitine-induced arrhythmia. This indicates the potential of structurally related compounds in the development of new antiarrhythmic drugs, showcasing the broad applicability of nitro-aromatic and quinoline derivatives in medicinal chemistry (Hankovszky et al., 1986).

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial activity against various pathogens .

Mode of Action

It’s known that nitro groups in similar compounds can alter their antimicrobial activity . The compound may interact with its targets through the nitro group and the complex structure of the molecule .

Biochemical Pathways

It’s plausible that the compound interferes with essential biochemical processes of the target organisms, leading to their inhibition or death .

Result of Action

Based on its antimicrobial activity, it can be inferred that the compound likely disrupts essential cellular processes in the target organisms, leading to their inhibition or death .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-16-10-13-8-14(7-11-4-2-6-20(16)17(11)13)19-18(23)12-3-1-5-15(9-12)21(24)25/h1,3,5,7-9H,2,4,6,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZSTGAZCDMJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

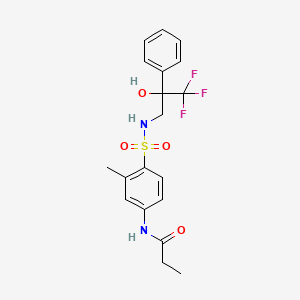

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

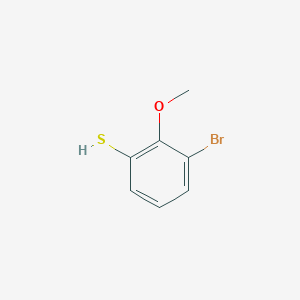

![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)

![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)

![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)